Lavandulyl acetate

Descripción general

Descripción

Lavandulyl acetate (C₁₂H₂₀O₂) is a monoterpene ester predominantly found in lavender (Lavandula angustifolia) essential oils. It is biosynthesized via the acetylation of lavandulol, catalyzed by alcohol acetyltransferases (AATs) such as LaAAT . The expression of LaAAT correlates with this compound accumulation during early flower development, peaking in glandular trichomes and floral tissues . This compound contributes to lavender's aromatic profile and ecological roles, including herbivore deterrence and pollinator attraction .

Mecanismo De Acción

Lavandulyl acetate is a component of lavender oil and is known for its potential biological activities. This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to exhibit larvicidal activity against malaria mosquitoes . .

Mode of Action

It is known that this compound interacts with its targets, leading to changes in their biological functions

Biochemical Pathways

This compound is a monoterpenoid, which are secondary metabolites synthesized through the mevalonate (MVA) pathway . The MVA pathway occurs in the cytosol and peroxisomes, producing a variety of terpenes . The first step of the MVA pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and the second by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .

Pharmacokinetics

A study on linalool, a principal active ingredient in lavender essential oil, has developed a method for characterizing its oral pharmacokinetics in humans . Similar studies on this compound could provide insights into its ADME properties and their impact on bioavailability.

Result of Action

Its larvicidal activity suggests that it may induce changes in the biological functions of its targets, leading to their death

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition of lavender essential oil, including the content of this compound, can vary depending on the geographical area, occurrence, and morphogenetic factors

Análisis Bioquímico

Biochemical Properties

Lavandulyl acetate is a monoterpenoid, a class of terpenes that consists of two isoprene units . It is involved in the biosynthesis of other complex isoprenoids

Cellular Effects

It has been suggested that this compound, like other components of lavender oil, may have potential effects on various types of cells

Molecular Mechanism

It is known to be involved in the biosynthesis of other complex isoprenoids

Temporal Effects in Laboratory Settings

It has been observed that the volatile compounds in lavender, including this compound, show a regular change over time with sequential and successive blossoms .

Metabolic Pathways

This compound is part of the monoterpenoid biosynthesis pathway, which is a subset of the larger terpenoid backbone biosynthesis pathway . It is synthesized from geranyl diphosphate (GPP), a common precursor in the biosynthesis of monoterpenes .

Subcellular Localization

It is known that the enzymes involved in the biosynthesis of monoterpenes like this compound are located in the plastids

Actividad Biológica

Lavandulyl acetate is a significant compound found in lavender essential oil, known for its diverse biological activities. This article explores its effects on inflammation, wound healing, antimicrobial properties, and other relevant biological activities, supported by data tables and research findings.

Chemical Composition and Properties

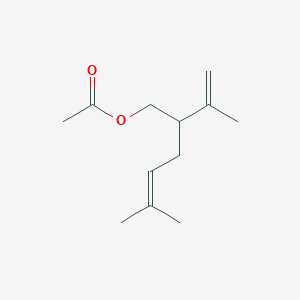

This compound is a monoterpene ester, primarily derived from the essential oil of various lavender species, particularly Lavandula angustifolia. It is recognized as a marker compound in lavender oils, contributing to their fragrance and therapeutic properties. The chemical structure of this compound can be represented as:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing the effects of lavender oil on TPA-induced inflammation in mice, it was found that lavender oil (containing this compound) reduced ear edema by approximately 58.7% at a dosage of 100 mg/kg. This effect was linked to the downregulation of inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor (TNF) .

Table 1: Anti-inflammatory Effects of Lavender Oil

| Dosage (mg/kg) | Ear Edema Reduction (%) | Inflammatory Markers Reduced |

|---|---|---|

| 100 | 58.7 | COX-2, TNF |

2. Wound Healing Properties

This compound has been shown to enhance the production of pro-regenerative growth factors like Vascular Endothelial Growth Factor (VEGF). In vitro studies using HaCaT cells demonstrated that lavender oil increased VEGF levels significantly when stimulated with lipopolysaccharides (LPS), suggesting its role in promoting wound healing through angiogenesis .

Table 2: VEGF Production in HaCaT Cells

| Treatment | VEGF Production (pg/mL) |

|---|---|

| Control | 30 |

| Lavender Oil Alone | 500 |

| Lavender Oil + LPS | 15x increase |

3. Antimicrobial Activity

This compound also possesses antimicrobial properties. Studies have shown it to be effective against various pathogens, including Escherichia coli and Staphylococcus aureus. The essential oil containing this compound demonstrated significant bactericidal activity, making it a potential candidate for natural antimicrobial agents .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 1.0 µg/mL |

Case Study 1: Lavender Oil in Wound Healing

A clinical trial investigated the application of lavender essential oil (rich in this compound) on diabetic foot ulcers. Patients treated with lavender oil showed a marked improvement in healing rates compared to the control group receiving standard care. The study highlighted the compound's potential to stimulate tissue regeneration and reduce inflammation .

Case Study 2: Lavender Oil as an Antimicrobial Agent

A study evaluated the effectiveness of lavender essential oil against biofilms formed by Pseudomonas aeruginosa. The results indicated that this compound significantly reduced biofilm formation by up to 74% over 24 hours, showcasing its potential use in treating chronic infections .

Aplicaciones Científicas De Investigación

Chemical Properties and Profile

Lavandulyl acetate is an ester formed from the reaction of lavandulol and acetic acid. Its chemical structure contributes to its aromatic properties and biological activities. The compound is characterized by its pleasant floral scent, making it a popular ingredient in perfumery and cosmetic formulations.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities, making it effective against various pathogens. A study highlighted that lavender oil, rich in this compound, showed significant inhibition against Staphylococcus aureus and Candida albicans .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Candida albicans | 12 | 100 |

Wound Healing Properties

This compound has been linked to enhanced wound healing. A study demonstrated that lavender oil increased vascular endothelial growth factor (VEGF) levels in HaCaT cells, promoting angiogenesis and tissue regeneration . This property suggests potential applications in dermatology for treating wounds and skin conditions.

Fragrance Component

Due to its pleasant aroma, this compound is widely used in the cosmetics industry as a fragrance ingredient. It is included in various products such as perfumes, lotions, and soaps. The safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not pose significant skin sensitization risks when used at appropriate concentrations .

Skin Care Formulations

Research has shown that this compound can have beneficial effects on skin health. It has been found to possess anti-inflammatory properties, which can help soothe irritated skin. In vitro studies demonstrated that lavender oil reduced cytokine secretion associated with inflammation, indicating its potential for inclusion in skin care products aimed at reducing redness and irritation .

Pest Repellent

This compound has been studied for its efficacy as a natural insect repellent. Research indicates that blends containing this compound can effectively repel pests such as aphids and whiteflies, providing an eco-friendly alternative to synthetic pesticides .

| Insect | Repellent Efficacy (%) | Concentration (%) |

|---|---|---|

| Aphids | 70 | 5 |

| Whiteflies | 65 | 5 |

Case Study 1: Wound Healing Enhancement

A case study involving the application of lavender oil (containing this compound) on diabetic wounds showed a significant reduction in healing time compared to control groups. The treated wounds exhibited increased granulation tissue formation and reduced bacterial colonization .

Case Study 2: Cosmetic Product Development

A cosmetic company developed a line of soothing creams incorporating this compound due to its anti-inflammatory properties. Clinical trials indicated improved skin hydration and reduced irritation in participants using the cream compared to those using a placebo .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying lavandulyl acetate in plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound. Calibration curves using purified standards (e.g., 0.947 g/mL density at 20°C) are critical for accurate quantification. Solvent extraction protocols (e.g., toluene or hexane) should account for compound volatility, as this compound is prone to loss during homogenization. For example, discrepancies between ground tissue analysis and solvent-extracted samples highlight the need for validation with internal standards .

Q. How does the concentration of this compound vary among different Lavandula angustifolia cultivars?

- Methodological Answer : Comparative GC-MS profiling of cultivars like "Hemus" (3.1%), "Sevtopolis" (4.3%), and "Raya" (8.8%) reveals significant chemotypic variation. Younger leaves and flowers generally show higher concentrations due to tissue-specific biosynthesis. Environmental factors (e.g., altitude, soil composition) further modulate yields, necessitating controlled agronomic studies .

Q. What factors influence this compound content in lavender essential oils?

- Methodological Answer : Key factors include (1) genetic chemotypes (e.g., "Alba 7" vs. "Moldoveanca 4"), (2) developmental stage (higher in young tissues), and (3) environmental stressors (e.g., drought, UV exposure). Controlled trials with standardized growth conditions are essential to isolate these variables. For instance, linalyl acetate levels inversely correlate with this compound in some cultivars, suggesting competitive biosynthetic pathways .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing the role of this compound in insect behavior?

- Methodological Answer : Y-tube olfactometer assays are effective for testing behavioral responses (e.g., Frankliniella occidentalis thrips). Dose-response trials should compare this compound against structurally related compounds (e.g., lavandulyl methylbutanoate) to isolate pheromone-specific effects. Replicates must standardize insect age (<3 days post-emergence) and sample size (n=10 adults per trial) .

Q. How can metabolic engineering be utilized to enhance this compound production in non-native plant species?

- Methodological Answer : Heterologous expression of LiAAT4 (acetyltransferase) in Nicotiana benthamiana or tobacco enables esterification of lavandulol to this compound. Agroinfiltration with CAMV35s promoters and P19 silencing suppressors optimizes transient expression. However, transgenic lines (e.g., NtLPPS_AAT4_8) show trade-offs between metabolite yield and plant fitness, necessitating tissue-specific promoters (e.g., young leaf-targeted) to mitigate growth penalties .

Q. What methodological challenges arise when comparing this compound levels across different extraction techniques?

- Methodological Answer : Solvent extraction (e.g., toluene) underestimates this compound by 50% compared to headspace solid-phase microextraction (HS-SPME) due to volatilization losses. Dynamic volatile collection systems can quantify in vivo emissions (e.g., 626.84 ng/g FW/day in tobacco). Cross-validation with NMR or LC-MS is recommended to resolve discrepancies between homogenized tissue and solvent-based data .

Q. How do tissue-specific expression patterns affect this compound accumulation in transgenic tobacco plants?

- Methodological Answer : Young leaves exhibit 2–7× higher this compound than senescent tissues due to elevated precursor (lavandulol) availability and LiAAT4 activity. Reproductive tissues (flowers) show balanced alcohol:acetate ratios, suggesting distinct regulatory mechanisms. Tissue-specific transcriptomics and enzyme activity assays (e.g., acetyl-CoA dependency) are critical for optimizing metabolic flux .

Q. What strategies can address contradictory data between in vivo and in vitro this compound quantification?

- Methodological Answer : In vivo HS-SPME captures dynamic emissions but may miss intracellular pools. In vitro solvent extraction (e.g., hexane:acetone) requires spiking with deuterated analogs to control for volatility losses. Integrated approaches combining both methods with stable isotope labeling (e.g., ¹³C-lavandulol) can reconcile discrepancies and improve yield estimates .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Related Compounds

Chemical Composition and Concentration Ranges

The table below compares lavandulyl acetate with key compounds in lavender essential oil:

Notes:

- This compound concentrations vary widely due to plant part (e.g., 6.3% in corolla vs. 4.9% in calyx ), extraction method (14.1% in hydrodistillation vs. 7.5% in supercritical fluid extraction ), and geography (4.4% in Poland vs. 15.3% in Turkey ).

- Linalool and linalyl acetate dominate lavender oil, while this compound is a secondary but critical marker for authenticity .

Stability and Degradation

- This compound is less stable than linalool in aged oils, degrading from ~5% in fresh oil to 3.8% after decades . This contrasts with linalool, which remains dominant (40.8%) due to its resistance to oxidation .

Métodos De Preparación

Chemical Synthesis of Lavandulyl Acetate

Base-Catalyzed Rearrangement of β,β-Dimethyl Acrylate Esters

The most well-documented synthetic route involves the rearrangement of 2-methyl-buten-2-yl-β,β-dimethyl acrylate (Compound I) to lavandulic acid (Compound II), followed by reduction and esterification. This method, patented in 2024, achieves high purity and scalability .

Formation of Lavandulic Acid

The reaction is conducted in an inert solvent (e.g., benzene or toluene) at 50–150°C using sodium hydride as the base catalyst. Optimal yields (≥85%) occur at 100°C under reflux for 3–6 hours. Post-reaction, the mixture is quenched with ice-water, and lavandulic acid is extracted via ether .

Reduction to Lavandulol

Lavandulic acid is reduced to lavandulol (Compound III) using lithium aluminum hydride (LiAlH₄) in dry hexane at -78°C. A 1.4 M solution of diisobutyl aluminum hydride (DIBAL-H) achieves 71% yield after 2 hours, with purification via high-vacuum distillation .

Esterification to this compound

Lavandulol undergoes acetylation with isopropenyl acetate in the presence of p-toluenesulfonic acid. Refluxing for 6 hours yields 71% this compound (boiling point: 70°C at 1.6 mmHg) .

Key Reaction Parameters

| Step | Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Rearrangement | NaH | 100°C | Toluene | 85 |

| Reduction | DIBAL-H | -78°C | Hexane | 71 |

| Esterification | p-TsOH | Reflux | Neat | 71 |

Natural Extraction from Lavandula Species

Steam Distillation of Essential Oils

This compound is a minor constituent (3–23%) in lavender oils, depending on the species and extraction protocol. A 2021 study compared commercial (L. angustifolia) and self-manufactured oils, revealing significant variability :

Composition of Lavender Oils (GC Analysis)

| Component | Commercial Oil (%) | Self-Manufactured Oil (%) |

|---|---|---|

| Linalool | 40.2 | 23.2 |

| Linalyl Acetate | 44.0 | 40.6 |

| This compound | 5.5 | 23.2 |

| trans-Caryophyllene | 1.8 | 2.3 |

The self-manufactured oil employed fractional distillation to enrich this compound, achieving a fourfold increase compared to commercial samples .

Analytical Validation of Synthesis Products

Gas Chromatography-Mass Spectrometry (GC-MS)

Retention indices (RI) on non-polar columns (e.g., DB-5) are critical for identifying this compound. NIST data reports an RI of 1289–1292 on HP-5 MS columns, with characteristic ions at m/z 43 (base peak), 69, and 136 .

Quantitative NMR (qNMR)

The 2021 study validated this compound content using calibration curves with a limit of detection (LOD) of 1.54 µg/mL and correlation coefficient (r) of 0.9997 .

Factors Influencing Yield and Purity

Catalyst Selection in Synthesis

Sodium hydride outperforms potassium tert-butoxide in the rearrangement step, minimizing side reactions like dehydration. Substituting DIBAL-H with LiAlH₄ in reductions lowers yields by 15–20% .

Plant Material in Natural Extraction

L. angustifolia cultivars “Hemus” and “Hebar” exhibit higher this compound content (up to 12%) than hybrid lavandins .

Industrial and Research Applications

Perfumery

This compound’s stability in alkaline media makes it preferable to linalyl acetate in soaps and detergents .

Biomedical Research

The 2021 study demonstrated enhanced proregenerative activity in self-manufactured oil, correlating with its elevated this compound content .

Propiedades

IUPAC Name |

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAVZPWWXQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904865 | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25905-14-0, 20777-39-3 | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVANDULYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.